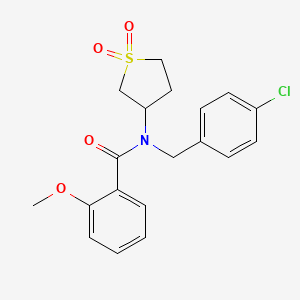
4-Thiazolidinone, 3-methyl-5-(3-methyl-4-oxo-2-thioxo-5-thiazolidinylidene)-2-thioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Thiazolidinone, 3-methyl-5-(3-methyl-4-oxo-2-thioxo-5-thiazolidinylidene)-2-thioxo- is a complex organic compound belonging to the thiazolidinone family Thiazolidinones are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-methyl-5-(3-methyl-4-oxo-2-thioxo-5-thiazolidinylidene)-2-thioxo- typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include the cyclization of thiosemicarbazides with α-haloketones or α-haloesters under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for thiazolidinone derivatives may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Catalysts and automated reaction systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-Thiazolidinone, 3-methyl-5-(3-methyl-4-oxo-2-thioxo-5-thiazolidinylidene)-2-thioxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines. Substitution reactions can result in a wide range of functionalized thiazolidinone derivatives.
科学研究应用
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: For its potential antimicrobial, antiviral, and anticancer activities.
Medicine: As a lead compound for the development of new therapeutic agents.
Industry: In the development of novel materials and chemical processes.
作用机制
The mechanism of action of 4-Thiazolidinone, 3-methyl-5-(3-methyl-4-oxo-2-thioxo-5-thiazolidinylidene)-2-thioxo- involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic or signaling pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
DNA/RNA Interactions: The compound may interact with nucleic acids, affecting gene expression or replication.
相似化合物的比较
4-Thiazolidinone, 3-methyl-5-(3-methyl-4-oxo-2-thioxo-5-thiazolidinylidene)-2-thioxo- can be compared with other thiazolidinone derivatives, such as:
4-Thiazolidinone: The parent compound with a simpler structure.
3-Methyl-4-thiazolidinone: A derivative with a single methyl group.
2-Thioxo-4-thiazolidinone: A derivative with a thioxo group at the 2-position.
The uniqueness of 4-Thiazolidinone, 3-methyl-5-(3-methyl-4-oxo-2-thioxo-5-thiazolidinylidene)-2-thioxo- lies in its complex structure, which may confer specific biological activities and chemical reactivity not observed in simpler derivatives.
属性
CAS 编号 |
41270-34-2 |
|---|---|
分子式 |
C8H6N2O2S4 |
分子量 |
290.4 g/mol |
IUPAC 名称 |
(5E)-3-methyl-5-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C8H6N2O2S4/c1-9-5(11)3(15-7(9)13)4-6(12)10(2)8(14)16-4/h1-2H3/b4-3+ |
InChI 键 |
DOSWGVZDFWRNRI-ONEGZZNKSA-N |
手性 SMILES |
CN1C(=O)/C(=C\2/C(=O)N(C(=S)S2)C)/SC1=S |
规范 SMILES |
CN1C(=O)C(=C2C(=O)N(C(=S)S2)C)SC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-bromophenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide](/img/structure/B12139141.png)
![N'-[2-(pyridin-4-yl)quinoline-4-carbonyl]benzohydrazide](/img/structure/B12139149.png)
![3-[5-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B12139164.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12139172.png)
![5-Chloro-8-[(5-methylimidazo[1,2-a]pyridin-2-yl)methoxy]quinoline](/img/structure/B12139174.png)
![Ethyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12139182.png)

![5-(3,4-dimethylphenyl)sulfonyl-6-imino-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12139195.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12139207.png)


![2-[(3-methoxypropyl)amino]-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12139229.png)
![N-(3,5-dichlorophenyl)-2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetamide](/img/structure/B12139235.png)
![N-[1-(methylethyl)-4-(N-phenylcarbamoyl)(4-piperidyl)]-2-naphthyl-N-propylacet amide](/img/structure/B12139244.png)
